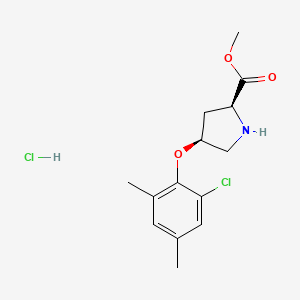

Methyl (2S,4S)-4-(2-chloro-4,6-dimethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride

Übersicht

Beschreibung

Methyl (2S,4S)-4-(2-chloro-4,6-dimethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride is a synthetic compound notable for its significant applications in various scientific fields. Its complex structure allows for diverse functionality, making it a valuable asset in chemical research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,4S)-4-(2-chloro-4,6-dimethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride involves several crucial steps. One common route includes the following:

Synthesis of Intermediates: : The process begins with the preparation of key intermediates, such as 2-chloro-4,6-dimethylphenol and (S)-4-pyrrolidinecarboxylate.

Coupling Reactions: : These intermediates undergo coupling reactions under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.

Esterification: : The final step involves esterification where the ester group is introduced, culminating in the formation of the desired product.

Industrial Production Methods

Industrial-scale production of this compound often involves streamlined synthetic routes to optimize efficiency. Large reactors and continuous flow systems are used to maintain consistent reaction conditions, ensuring high output and minimal impurities.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various chemical reactions, including:

Substitution Reactions: : Due to the presence of halogen atoms and aromatic rings.

Oxidation and Reduction: : The compound's functionality allows it to partake in redox reactions under appropriate conditions.

Hydrolysis: : Ester bonds can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Oxidizing Agents: : Such as potassium permanganate for oxidation reactions.

Reducing Agents: : Like lithium aluminum hydride for reduction processes.

Catalysts: : Palladium or platinum catalysts for coupling reactions.

Major Products

The major products from these reactions depend on the specific reaction type:

Substitution: : Modified phenoxy groups.

Oxidation/Reduction: : Altered states of pyrrolidinecarboxylate.

Hydrolysis: : Free acids and alcohols.

Wissenschaftliche Forschungsanwendungen

Anticoagulant Properties

Research indicates that Methyl (2S,4S)-4-(2-chloro-4,6-dimethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride has anticoagulant properties. A study by Ayan et al. (2013) suggests that derivatives of this compound may act as thrombin inhibitors, making it a candidate for anticoagulation therapies. The structural characteristics of the compound facilitate interactions with biological targets involved in coagulation pathways, which is crucial for developing effective anticoagulants.

Asymmetric Synthesis

The compound's chiral centers make it valuable for asymmetric synthesis. The synthesis often employs chiral auxiliaries to achieve stereoselectivity, which is essential for producing enantiomerically pure compounds necessary in pharmaceuticals. Various methods are utilized to synthesize this compound, focusing on optimizing yield and purity.

Molecular Docking Studies

Molecular docking studies have been conducted to assess the binding affinity of this compound to various biological targets. These studies reveal that modifications to the compound's structure can significantly influence its interaction with thrombin and other enzymes involved in coagulation pathways. This knowledge is vital for understanding the pharmacodynamics of the compound and optimizing its therapeutic efficacy.

Study on Anticoagulant Activity

Ayan et al. (2013) explored the anticoagulant properties of various derivatives of this compound. The study demonstrated that certain modifications could enhance thrombin inhibition. This finding underscores the importance of structure-activity relationships in developing new anticoagulant therapies.

Synthesis and Characterization

Research focusing on the synthesis of this compound has highlighted various synthetic routes that utilize chiral auxiliaries. These methods aim to produce high yields of enantiomerically pure products suitable for pharmaceutical applications.

Wirkmechanismus

The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorophenoxy group enables it to bind to these targets, modifying their activity. Pathways involved often include inhibition or activation of enzymatic reactions, which can have downstream biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar compounds include:

Methyl (2S,4S)-4-(2-bromo-4,6-dimethylphenoxy)-2-pyrrolidinecarboxylate

Methyl (2S,4S)-4-(2-chloro-4,6-difluorophenoxy)-2-pyrrolidinecarboxylate

Uniqueness

Methyl (2S,4S)-4-(2-chloro-4,6-dimethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride is unique due to its specific chlorophenoxy substitution, which confers distinct reactivity and biological activity compared to its analogs. This makes it particularly valuable in precise scientific and industrial applications where this specific activity is required.

Biologische Aktivität

Methyl (2S,4S)-4-(2-chloro-4,6-dimethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, molecular interactions, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₉ClNO₃

- Molecular Weight : 320.21 g/mol

- SMILES Notation : Cl.COC(=O)C(N)COC

The compound features a pyrrolidine ring with a chloro-dimethylphenoxy substituent, which contributes to its biological activity. The presence of chiral centers allows for stereoselective interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly as an anticoagulant. Key findings include:

- Anticoagulant Properties : A study by Ayan et al. (2013) demonstrated that derivatives of this compound can act as thrombin inhibitors, suggesting potential applications in anticoagulation therapies.

- Molecular Docking Studies : Interaction studies have shown that the compound's structural modifications significantly influence its binding affinity to thrombin and other enzymes involved in coagulation pathways. These studies are crucial for understanding the pharmacodynamics and optimizing therapeutic efficacy.

- Comparison with Similar Compounds : The compound shares structural similarities with other pyrrolidine derivatives but is distinguished by its specific substituents and stereochemistry, which may confer unique biological activities compared to similar compounds.

Table 1: Comparison of Biological Activities

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C₁₄H₁₉ClNO₃ | Chiral centers; chloro-dimethylphenoxy group | Anticoagulant; thrombin inhibitor |

| Methyl (2S,4S)-4-(2-tert-butyl-4-chlorophenoxy)-2-pyrrolidinecarboxylate hydrochloride | C₁₄H₁₉ClNO₃ | Contains tert-butyl group | Varies in anticoagulant activity |

| Methyl (2S,4S)-4-(3-chloro-5-methylphenoxy)-2-pyrrolidinecarboxylate | C₁₄H₁₉ClNO₃ | Different chlorophenoxy substitution | Potential variations in biological activity |

Case Study: Thrombin Inhibition

In a controlled laboratory setting, this compound was tested for its ability to inhibit thrombin activity. The results indicated a dose-dependent inhibition of thrombin, highlighting the compound's potential as a therapeutic agent in managing thrombotic disorders.

The mechanism through which this compound exerts its anticoagulant effects involves competitive inhibition at the active site of thrombin. Molecular docking simulations suggest that the compound forms stable interactions with key residues within the thrombin active site, thereby preventing substrate access and subsequent clot formation.

Eigenschaften

IUPAC Name |

methyl (2S,4S)-4-(2-chloro-4,6-dimethylphenoxy)pyrrolidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO3.ClH/c1-8-4-9(2)13(11(15)5-8)19-10-6-12(16-7-10)14(17)18-3;/h4-5,10,12,16H,6-7H2,1-3H3;1H/t10-,12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKMLYSHONXYDLT-JGAZGGJJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)OC2CC(NC2)C(=O)OC)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)Cl)O[C@H]2C[C@H](NC2)C(=O)OC)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.